Ciclopirox beta-D-Glucuronide
Overview
Description
Ciclopirox beta-D-Glucuronide is a metabolite of Ciclopirox . It has a molecular weight of 383.39 and a molecular formula of C18H25NO8 . It contains a total of 54 bonds, including 29 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic hydroxylamine, 4 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .
Molecular Structure Analysis
Ciclopirox beta-D-Glucuronide has a molecular formula of C18H25NO8 . It contains 54 bonds in total, including 29 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic hydroxylamine, 4 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .Physical And Chemical Properties Analysis
Ciclopirox beta-D-Glucuronide has a molecular weight of 383.39 and a molecular formula of C18H25NO8 . It contains a total of 54 bonds, including 29 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic hydroxylamine, 4 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .Scientific Research Applications
Antifungal Activity and Mechanism of Action
Ciclopirox is a broad-spectrum antimicrobial with significant activity against dermatophytes, yeasts, nondermatophyte molds, and certain gram-positive and negative bacteria, including resistant strains of Staphylococcus aureus. Its fungicidal activity is attributed to chelating trivalent cations and inhibiting metal-dependent enzymes critical for microbial cell processes. This unique action provides a low potential for the development of resistance in pathogenic fungi (Bohn & Kraemer, 2000).
Pharmacokinetics and Metabolism
Ciclopirox undergoes glucuronidation as its main metabolic pathway, leading to the formation of ciclopirox glucuronide derivatives. This metabolism is significant in pharmacokinetic studies, such as those involving rabbits, where it was observed that ciclopirox is largely transformed into glucuronide derivatives after administration (Coppi & Silingardi, 1992).
Anticancer Properties
Ciclopirox has shown potential as an anticancer agent. It exhibits antileukemia effects, particularly in inhibiting the growth of glucocorticoid-resistant T-cell acute lymphoblastic leukemia cells. This is associated with downregulation of intracellular ferritin and inhibition of the β-catenin-c-Myc signaling pathway (Jianrong Wu et al., 2016). Moreover, it has demonstrated antitumor activity in various cancer cell lines, including breast, colon, and rhabdomyosarcoma cells, by inhibiting cell proliferation and inducing apoptosis (Hongyu Zhou et al., 2010).
Novel Therapeutic Applications
Ciclopirox's potential for repurposing in cancer treatment is being explored. For instance, its inhibitory effect on the mTOR pathway, in combination with parthenolide, enhances its antileukemia activity. This novel function of ciclopirox might be significant for its antileukemic effect (Sen et al., 2013). Additionally, studies on a prodrug form, fosciclopirox, are being conducted for the treatment of urothelial cancers, highlighting the evolving therapeutic applications of ciclopirox and its derivatives (Weir et al., 2019).
Safety And Hazards
Ciclopirox, from which Ciclopirox beta-D-Glucuronide is derived, is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation . It is advised to avoid breathing dust, to wear protective gloves/clothing/eye protection/face protection, and to get medical advice/attention if feeling unwell .
Future Directions
Ciclopirox, from which Ciclopirox beta-D-Glucuronide is derived, is a broad-spectrum antifungal medication that also has antibacterial and anti-inflammatory properties . It has been used for fungal skin infections and vaginal candidiasis, and more recently, it has been clinically investigated in seborrhoeic dermatitis and onychomycosis . Future research may focus on further exploring its potential uses and improving its efficacy and safety profile .
properties
IUPAC Name |
(3R,6R)-6-(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25)/t13?,14-,15?,16?,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBPTSPRUYTJLL-OIJGMWSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)O[C@@H]3C(C([C@H](C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675766 | |
Record name | 6-Cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl beta-L-glycero-hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ciclopirox beta-D-Glucuronide | |
CAS RN |
79419-54-8 | |
Record name | 6-Cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl beta-L-glycero-hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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